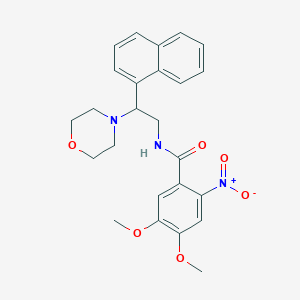
4,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Photoluminescence Properties
A study by Lin-Fang Shi et al. (2012) on novel luminescent Eu(III) complexes, incorporating naphthalene derivatives and morpholine components, demonstrated the compounds' efficient sensitization by ligands, resulting in high-intensity, narrow half-peak width, monochromic light emissions. These properties suggest potential applications in photoluminescence and optoelectronic devices (Shi et al., 2012).
Anticancer and Antibacterial Activities
Another study by P. Ravichandiran et al. (2015) synthesized a series of naphthalene-1,4-dione derivatives, demonstrating that certain compounds exhibited significant antibacterial activity, with one compound showing a notably low minimum inhibitory concentration (MIC) against Proteus vulgaris. This suggests the potential for these compounds to be further explored for antibacterial applications (Ravichandiran et al., 2015).
Nonlinear Optical Properties
A study focused on the nonlinear optical (NLO) properties of N-[(Naphthalen-5-yl)methyl]-4-nitrobenzamine revealed significant first static hyperpolarizability, indicating potential applications in photovoltaic device fabrication due to enhanced NLO responses (Varghese et al., 2019).
Synthetic Methodologies and Chemical Interactions
Research by Zhaofu Fei et al. (2001) on the reactivity of 2,4-(naphthalene-1,8-diyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide with various nucleophiles, including morpholine, highlights the importance of understanding chemical reactivity and interaction mechanisms for developing new synthetic routes and applications in chemical synthesis (Fei et al., 2001).
Propiedades
IUPAC Name |
4,5-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6/c1-32-23-14-20(21(28(30)31)15-24(23)33-2)25(29)26-16-22(27-10-12-34-13-11-27)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,14-15,22H,10-13,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRSIMMFKXGVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

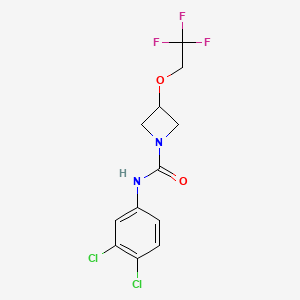
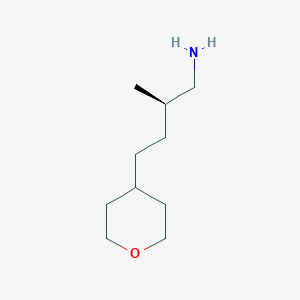
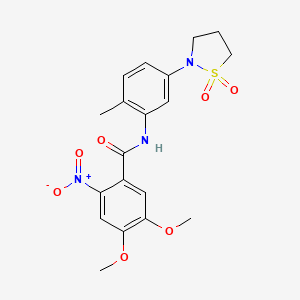
![6,8-difluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612056.png)
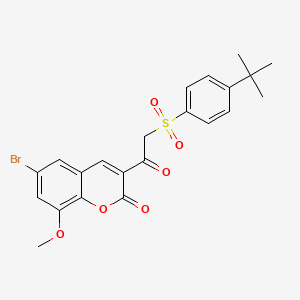
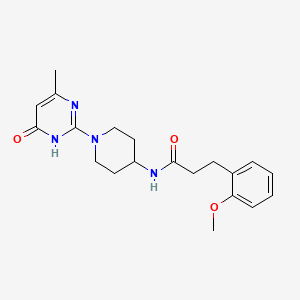
![N-(4-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2612061.png)

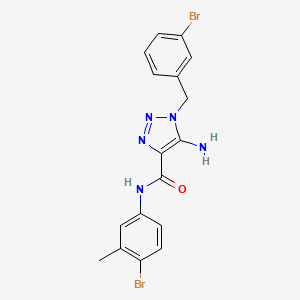
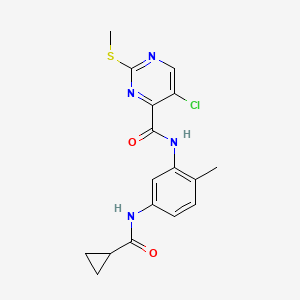

![Ethyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2612068.png)
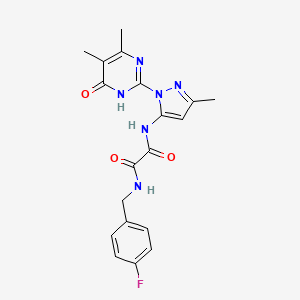
![6-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2612073.png)